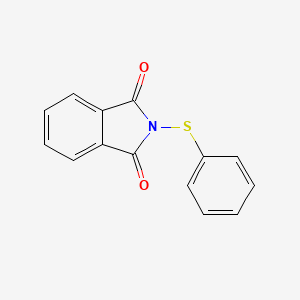

N-(苯硫基)邻苯二甲酰亚胺

描述

N-(Phenylthio)phthalimide is an N-substituted phthalimide. It is used as a sulphenylating agent .

Synthesis Analysis

The synthesis of N-(Phenylthio)phthalimide has been reported . The title compound N-(Phenylthio)phthalimide has been synthesized and characterized by FT-IR, NMR, and X-ray single-crystal determination .Molecular Structure Analysis

The compound crystallizes in the triclinic sp. gr. Pbar 1 with Z = 2. The title compound is not planar. The dihedral angle between the phthalimide and phenyl ring systems is 77.41 (8)° . The N-(Phenylthio)phthalimide molecule contains a total of 29 bond(s). There are 20 non-H bond(s), 14 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), and 1 sulfonamide(s) (thio-/dithio-) .Chemical Reactions Analysis

To a stirred solution of 55 gm (0.5 mole) of benzene thiol in 300 ml of η -pentane at 0°C is added chlorine gas until an assay (GC) of the resulting red-orange solution shows quantitative conversion to the sulfenyl chloride. The reaction usually requires about 39 gm (0.6 mole) of chlorine .Physical And Chemical Properties Analysis

N-(Phenylthio)phthalimide has a molecular weight of 255.29. It is a white to light yellow powder to crystal. It has a melting point of 161.0 to 166.0 °C .科学研究应用

晶体结构分析:N-(苯硫基)邻苯二甲酰亚胺已使用 FT-IR、NMR 和 X 射线单晶测定等技术合成和表征。该化合物不是平面的,其晶体结构由分子间的 π...π 和 C–H...π 相互作用稳定(Tanak等人,2018)。

有机合成应用:它已被用于合成N-(三氟甲基硫基)邻苯二甲酰亚胺,这是一种三氟甲基硫基化的试剂,在铜催化下与硼酸和炔烃容易反应。这证明了它在有机合成、药物和农用化学研究中的潜力(Pluta等人,2014)。

降脂和抗炎活性:一些N-取代环状酰亚胺,包括N-苯基邻苯二甲酰亚胺,已显示出作为降脂剂的潜力,降低血浆胆固醇和甘油三酯水平。它们还对小鼠表现出急性抗炎活性(Assis等人,2014)。

线虫酶抑制剂:N-(苯硫基)邻苯二甲酰亚胺已被发现是线虫海藻糖-6-磷酸磷酸酶的抑制剂,它作为一种自杀抑制剂,与酶活性位点中的半胱氨酸残基结合。这表明它在控制寄生线虫中的潜在用途(Cross等人,2019)。

α-葡萄糖苷酶抑制剂:N-苯基邻苯二甲酰亚胺衍生物已被合成并评估为α-葡萄糖苷酶抑制剂,这可能代表此类抑制剂的新组(Pluempanupat等人,2007)。

光化学和N-杂环合成:邻苯二甲酰亚胺光化学,包括由硅包含电子给体到邻苯二甲酰亚胺激发态的分子间和分子内SET引发的反应,已被用于N-杂环合成(Yoon和Mariano,2001)。

材料科学:邻苯二甲酰亚胺-噻吩共聚物,包括具有N-(苯硫基)邻苯二甲酰亚胺的共聚物,已合成用于OFET、LEFET和NIR PLED,证明了它们在电子器件中的实用性(Steckler等人,2014)。

抗惊厥活性:N-苯基邻苯二甲酰亚胺已被合成并评估其抗惊厥活性,显示出在该领域的潜力(Więcek和Kieć‐Kononowicz,2009)。

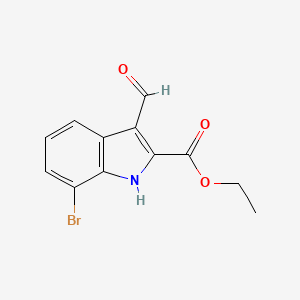

催化不对称亚磺化:它已被用于未保护的3-取代的吲哚的催化不对称亚磺化,得到光学活性3-苯硫基吲哚(Cai等人,2012)。

抗癌药物开发:邻苯二甲酰亚胺衍生物,包括N-(苯硫基)邻苯二甲酰亚胺,已因其在抗癌药物开发中的潜力而受到探索(Donarska等人,2021)。

作用机制

Target of Action

The primary target of N-(Phenylthio)phthalimide is the Trehalose-6-Phosphate Phosphatase (TPP) enzyme found in many plants and pathogens . This enzyme plays a crucial role in the formation of trehalose, a type of sugar .

Mode of Action

N-(Phenylthio)phthalimide acts as an inhibitor of the TPP enzyme . It has been reported to suppress the normal growth of nematodes by inhibiting the activity of TPP . The compound has a similar secondary structure and a conserved cysteine residue (Cys356) to nematodes .

Biochemical Pathways

N-(Phenylthio)phthalimide affects the biochemical pathways involved in the synthesis of trehalose . It reduces the production of trehalose, glucose, and the activity of TPP, but increases the content of Trehalose-6-Phosphate and the activity of Trehalose-6-Phosphate Synthase (TPS) . The expression of TRI1, TRI4, TRI5, TRI6, and TPP genes are downregulated, while the TPS gene is upregulated .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability.

Result of Action

The inhibition of TPP by N-(Phenylthio)phthalimide leads to a decrease in the production of trehalose and glucose, and a reduction in the activity of TPP . This results in the suppression of the normal growth of nematodes .

安全和危害

When handling N-(Phenylthio)phthalimide, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid contact with skin, eyes or clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool and well-ventilated place .

未来方向

属性

IUPAC Name |

2-phenylsulfanylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2S/c16-13-11-8-4-5-9-12(11)14(17)15(13)18-10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHKBABHRKQHOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SN2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408577 | |

| Record name | N-(Phenylthio)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14204-27-4 | |

| Record name | N-(Phenylthio)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

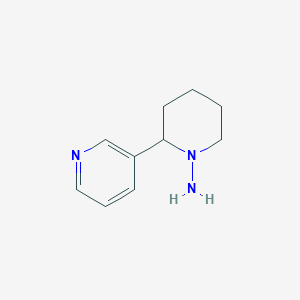

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(Trifluoromethyl)phenyl]propanedial](/img/structure/B1366175.png)

![4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic Acid](/img/structure/B1366183.png)

![2-[[(2,2-diphenylacetyl)amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1366184.png)

![2-[[[2-(4-Methoxyphenyl)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1366194.png)

![2-(2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1366199.png)